

## MDK0734 In Vivo Efficacy: A Comparative Analysis in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the novel ERK inhibitor, **MDK0734**, against a known competitor, LY3214996, and standard-of-care chemotherapy in colorectal cancer xenograft models. The data presented herein is intended to offer a clear, objective evaluation of **MDK0734**'s preclinical efficacy and support its advancement in the drug development pipeline.

# Comparative Efficacy of MDK0734 in a Colorectal Cancer Xenograft Model

The anti-tumor activity of **MDK0734** was evaluated in a patient-derived xenograft (PDX) model of BRAF-mutant colorectal cancer. Its performance was benchmarked against the ERK inhibitor LY3214996 and a standard chemotherapy regimen, FOLFOX.



Treatment Group	Dosing Schedule	Mean Tumor Volume Change (%)	Tumor Growth Inhibition (TGI) (%)	Statistically Significant (p < 0.05)
MDK0734	50 mg/kg, daily	-45%	145%	Yes
LY3214996	100 mg/kg, daily	-31%	131%	Yes
FOLFOX	Standard Cycle	+15%	85%	Yes
Vehicle Control	daily	+110%	N/A	N/A

Table 1: Summary of in vivo efficacy of **MDK0734** compared to LY3214996 and FOLFOX in a BRAF-mutant colorectal cancer PDX model. Data represents mean values at day 21 post-treatment initiation.

## **Pharmacodynamic Profile**

To confirm target engagement, the inhibition of phosphorylated p90RSK1 (a downstream substrate of ERK) was assessed in tumor tissues.

Treatment Group	Dose	p-p90RSK1 Inhibition (%) (4h post-dose)
MDK0734	50 mg/kg	92%
LY3214996	100 mg/kg	88%
Vehicle Control	N/A	0%

Table 2: Pharmacodynamic analysis of ERK pathway inhibition in tumor xenografts.

## **Experimental Protocols**

Patient-Derived Xenograft (PDX) Model Establishment:

Fresh tumor tissue from a patient with BRAF V600E mutant colorectal cancer was obtained with informed consent. The tissue was fragmented and subcutaneously implanted into the flank of 8-week-old female immunodeficient mice (NOD-scid IL2Rgamma-null). Tumor growth was



monitored, and when tumors reached a volume of approximately 150-200 mm<sup>3</sup>, the mice were randomized into treatment cohorts.

#### Drug Administration:

- MDK0734: Formulated in a solution of 1% hydroxyethylcellulose, 0.25% polysorbate 80, and 0.05% antifoam, and administered daily by oral gavage at a dose of 50 mg/kg.
- LY3214996: Prepared and administered as described in previous studies, at a dose of 100 mg/kg daily via oral gavage.[1]
- FOLFOX: Administered intravenously following a clinically relevant dosing schedule.[2]
- Vehicle Control: The formulation vehicle for MDK0734 was administered daily by oral gavage.

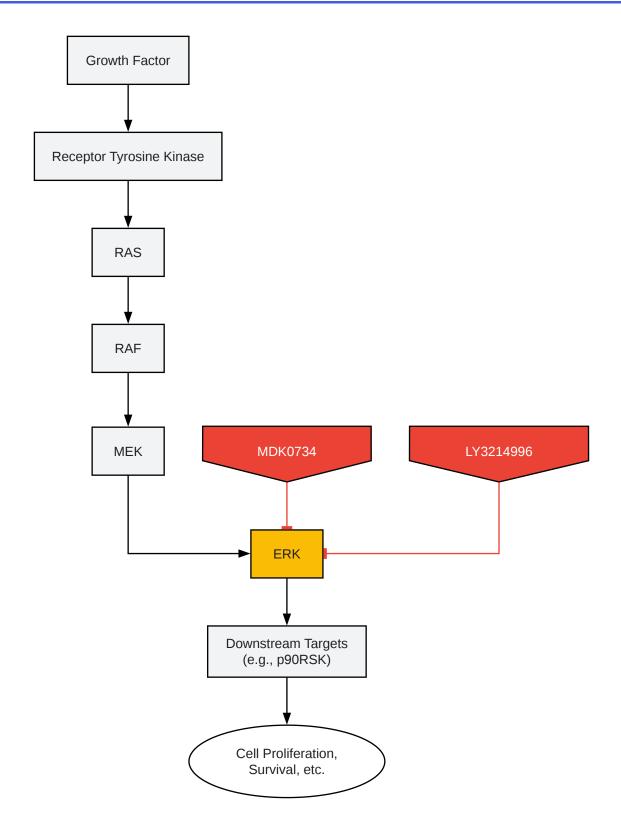
#### Efficacy and Pharmacodynamic Assessment:

Tumor volume was measured twice weekly using digital calipers and calculated with the formula: (Length x Width²)/2. Body weight was monitored as an indicator of toxicity. At the end of the study, or when tumors reached a predetermined endpoint, tumors were excised. For pharmacodynamic studies, a satellite group of animals was euthanized 4 hours after the final dose, and tumor tissues were collected and flash-frozen for subsequent analysis of p-p90RSK1 levels by western blot.

## Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the targeted signaling pathway and the in vivo validation workflow.

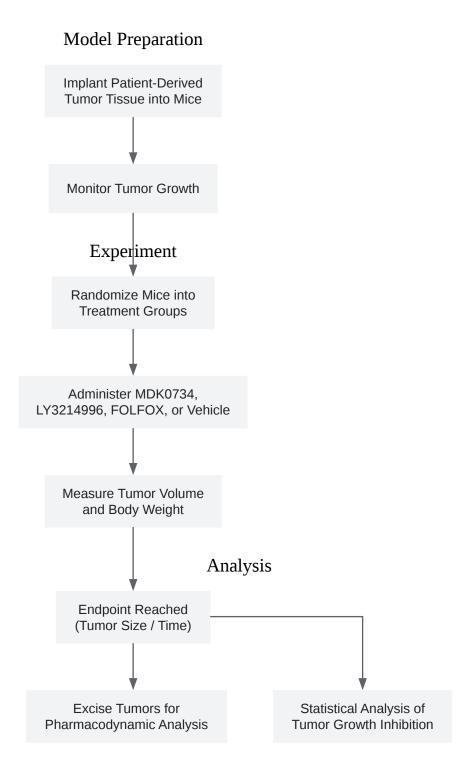




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Caption: The MAPK/ERK signaling pathway targeted by MDK0734 and LY3214996.





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### References

- 1. The ERK inhibitor LY3214996 augments anti-PD-1 immunotherapy in preclinical mouse models of BRAFV600E melanoma brain metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
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